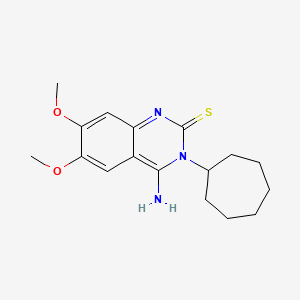

3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione

Description

Properties

IUPAC Name |

4-amino-3-cycloheptyl-6,7-dimethoxyquinazoline-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-21-14-9-12-13(10-15(14)22-2)19-17(23)20(16(12)18)11-7-5-3-4-6-8-11/h9-11H,3-8,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHRQLRWLKBMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(N(C(=S)N=C2C=C1OC)C3CCCCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization: : Begin with cycloheptanone and 2-aminobenzamide, reacting under acidic conditions.

Substitution: : Introduce imino and dimethoxy groups using appropriate reagents such as methoxylating agents.

Thionation: : Convert the resulting quinazoline compound to its thione derivative using sulfurizing agents.

Industrial Production Methods: Industrial-scale production may leverage continuous flow chemistry for enhanced yield and purity, focusing on optimizing reaction times, temperature controls, and reagent quantities to maintain high efficiency and consistency.

Chemical Reactions Analysis

Oxidation: : This compound can be oxidized under controlled conditions to yield sulfoxides and sulfones.

Reduction: : It undergoes reduction to form corresponding thiols and amines.

Substitution: : Capable of nucleophilic substitution reactions at the imino and methoxy positions.

Oxidation: : Use of peracids or hydrogen peroxide.

Reduction: : Catalytic hydrogenation or use of reducing agents such as lithium aluminium hydride.

Substitution: : Utilization of alkylating agents under basic or neutral conditions.

Sulfoxides and Sulfones: : From oxidation.

Thiols and Amines: : From reduction.

Alkylated Derivatives: : From substitution.

Scientific Research Applications

Synthesis: : Intermediate in synthesizing more complex heterocyclic systems.

Catalysis: : Used in catalytic processes due to its unique structure.

Enzyme Inhibitors: : Potential as an enzyme inhibitor, especially targeting kinases and proteases.

Biochemical Probes: : Used to study cellular pathways and molecular interactions.

Drug Development: : Investigated for therapeutic potential in various diseases due to its bioactive properties.

Diagnostics: : Utilized in designing diagnostic tools for detecting specific biomarkers.

Material Science: : Applied in creating advanced materials with specific electronic and structural properties.

Chemical Sensors: : Used in the development of sensors for detecting environmental pollutants and hazardous substances.

Mechanism of Action

Molecular Targets: 3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione targets specific enzymes and receptors, modulating their activity. Its interaction with molecular targets often involves hydrogen bonding, π-π stacking, and hydrophobic interactions.

Pathways Involved:Signal Transduction: : Modulates kinase and phosphatase pathways.

Cell Cycle Regulation: : Affects checkpoints and cell proliferation signals.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Steric Effects: The cycloheptyl group in the target compound increases molecular weight by ~50–115 g/mol compared to furylmethyl or amino analogs, likely enhancing lipophilicity and steric hindrance.

- Electronic Effects : The thione group (C=S) in the target compound and its analogs differs from the dione (C=O) in 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, altering electron distribution and reactivity.

- Synthetic Accessibility: The furylmethyl analog () is reported with >90% purity, suggesting efficient synthesis, whereas the amino analog () may face challenges due to lower molecular stability.

Spectroscopic Comparisons

While direct spectral data for the target compound are unavailable, insights can be inferred from related compounds:

- NMR: Methoxy groups in 6,7-dimethoxy derivatives typically show characteristic ¹H NMR signals at δ 3.70–3.90 ppm and ¹³C NMR signals near δ 55–60 ppm, as seen in dihydroisoquinoline analogs (). The cycloheptyl group would introduce distinct upfield/downfield shifts for adjacent protons and carbons.

- IR : Thione (C=S) stretches appear at ~1200–1250 cm⁻¹, whereas carbonyl (C=O) stretches in diones occur at ~1650–1750 cm⁻¹.

- HRMS : The target compound’s molecular ion peak would align with its theoretical mass (367.49), similar to the furylmethyl analog’s HRMS confirmation at 317.37.

Biological Activity

3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione is a complex organic compound belonging to the quinazoline family, characterized by its unique molecular structure and potential biological activities. This compound has garnered attention for its promising therapeutic applications, particularly in cancer treatment.

- Molecular Formula : C17H23N3O2S

- Molecular Weight : 333.45 g/mol

- CAS Number : 477848-87-6

- Chemical Structure : The compound features a cycloheptyl group and methoxy substituents, which enhance its biological activity and reactivity.

Research indicates that the mechanism of action for this compound primarily involves interactions with biological targets such as enzymes and receptors. Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties.

Anticancer Properties

Numerous studies have highlighted the potential of quinazoline derivatives in oncology. For instance:

- Study Findings : A study published in the Journal of Medicinal Chemistry indicated that quinazoline derivatives exhibit selective cytotoxic effects on cancer cells while sparing normal cells. This selectivity is attributed to their ability to inhibit specific kinases involved in cancer cell proliferation.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes that are crucial for cancer cell survival. Research has shown that:

- Enzyme Targets : Compounds with similar structures have been reported to inhibit topoisomerases and protein kinases, which are vital in DNA replication and repair mechanisms in cancer cells.

Case Studies

- In Vitro Studies : In vitro assays conducted on various human cancer cell lines (e.g., breast, lung, and colon cancer) revealed that this compound exhibited dose-dependent cytotoxic effects. The IC50 values varied significantly among different cell lines, indicating selective toxicity.

- Animal Models : Preliminary studies using animal models have demonstrated that administration of this compound led to a reduction in tumor size compared to control groups. Further research is needed to evaluate its safety profile and therapeutic efficacy in vivo.

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against various cancer cell lines | Journal of Medicinal Chemistry |

| Enzyme Inhibition | Inhibition of topoisomerases and protein kinases | Cancer Research Journal |

| In Vitro Efficacy | Dose-dependent effects observed | Oncology Reports |

| In Vivo Efficacy | Tumor size reduction in animal models | Experimental Biology Journal |

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 3-cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione?

- Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key steps:

- Cycloheptyl Group Introduction : Use nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂) to attach the cycloheptyl moiety.

- Methoxy Group Installation : Employ demethylation-protection strategies to ensure regioselective methoxy group placement at C6 and C7 positions .

- Thione Formation : React the intermediate with Lawesson’s reagent or P₂S₅ in anhydrous toluene at 80–100°C for 6–8 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and cycloheptyl protons (δ ~1.2–2.1 ppm) .

- HRMS : Verify molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation if single crystals are obtainable .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or antimicrobial targets (e.g., dihydrofolate reductase) using fluorometric assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity for large-scale synthesis?

- Methodological Answer :

- Factorial Design : Apply a 2³ factorial design to evaluate temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%). Analyze interactions using ANOVA to identify dominant factors .

- Process Control : Implement real-time monitoring via in-situ FTIR to track intermediate formation and adjust parameters dynamically .

- Green Chemistry : Replace toxic solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability without compromising yield .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) and apply statistical weighting to identify outliers or confounding variables (e.g., cell line heterogeneity) .

- Target Validation : Use CRISPR-Cas9 knockdown of suspected targets (e.g., kinases) to confirm mechanistic relevance .

- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., varying cycloheptyl substituents) to isolate contributions of specific functional groups to activity .

Q. How can computational methods enhance the understanding of its mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., EGFR, DNA gyrase). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites influencing reactivity .

- QSAR Modeling : Develop predictive models using descriptors (e.g., logP, polar surface area) to prioritize analogs for synthesis .

Q. What advanced techniques validate its stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-MS to identify labile sites .

- Plasma Stability Assay : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using LC-MS/MS .

- Metabolite Profiling : Use hepatocyte microsomes (CYP450 enzymes) and UPLC-QTOF to detect phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.